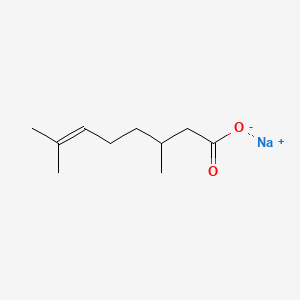
Sodium citronellate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium citronellate is a sodium salt derived from citronellal, a monoterpenoid found primarily in the essential oils of plants like Cymbopogon and Eucalyptus. It is known for its strong lemon-like aroma and is commonly used in the cosmetics industry for its antimicrobial and anti-seborrheic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium citronellate can be synthesized by neutralizing citronellal with sodium hydroxide. The reaction typically involves dissolving citronellal in an appropriate solvent and adding sodium hydroxide under controlled conditions to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where citronellal is mixed with sodium hydroxide under controlled temperature and pressure conditions to ensure complete conversion to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium citronellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted citronellates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium citronellate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses due to its anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of cosmetics and personal care products for its fragrance and antimicrobial properties
Wirkmechanismus
The mechanism of action of sodium citronellate involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing increased permeability and eventual cell death. This makes it effective against a wide range of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Citronellal: The parent compound from which sodium citronellate is derived.
Citronellol: An alcohol form of citronellal.
Geraniol: Similar in structure but contains an additional double bond.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility in water and its antimicrobial properties. Unlike citronellal and citronellol, this compound is more effective in aqueous formulations, making it highly suitable for use in cosmetics and personal care products .
Eigenschaften
CAS-Nummer |
757245-27-5 |
|---|---|
Molekularformel |
C10H17NaO2 |
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


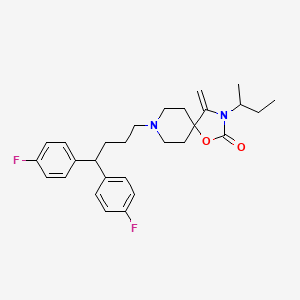

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
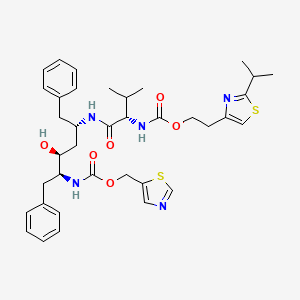
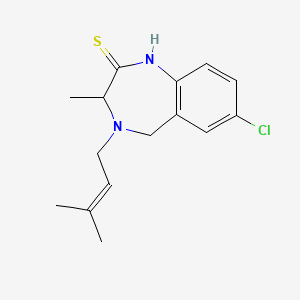
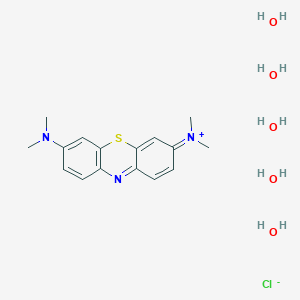
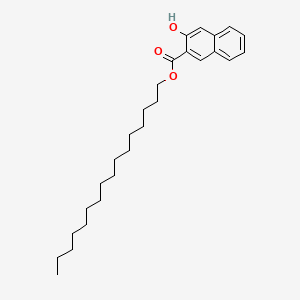

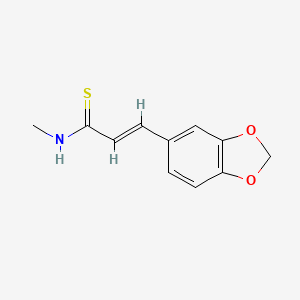
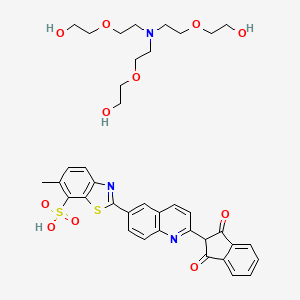

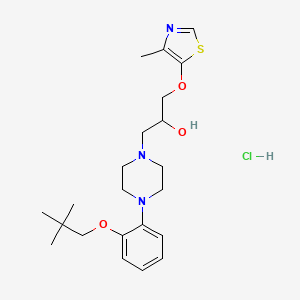

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
